molecular formula C21H24N2OS B11088588 2-[(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)(4-ethylphenyl)amino]-1-phenylethanone

2-[(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)(4-ethylphenyl)amino]-1-phenylethanone

Cat. No.: B11088588
M. Wt: 352.5 g/mol
InChI Key: FMGAPOHJJLWQAD-UHFFFAOYSA-N
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Description

2-[4-ETHYL(4-ETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ANILINO]-1-PHENYL-1-ETHANONE is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 2-[4-ETHYL(4-ETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ANILINO]-1-PHENYL-1-ETHANONE typically involves multiple steps. One common method starts with the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce an intermediate compound. This intermediate is then reacted with thiosemicarbazide to form the desired thiazole derivative . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

2-[4-ETHYL(4-ETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ANILINO]-1-PHENYL-1-ETHANONE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[4-ETHYL(4-ETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ANILINO]-1-PHENYL-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-ETHYL(4-ETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ANILINO]-1-PHENYL-1-ETHANONE involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, altering biochemical pathways. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar compounds to 2-[4-ETHYL(4-ETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ANILINO]-1-PHENYL-1-ETHANONE include other thiazole derivatives such as:

The uniqueness of 2-[4-ETHYL(4-ETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ANILINO]-1-PHENYL-1-ETHANONE lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C21H24N2OS

Molecular Weight

352.5 g/mol

IUPAC Name

2-(4-ethyl-N-(4-ethyl-4,5-dihydro-1,3-thiazol-2-yl)anilino)-1-phenylethanone

InChI

InChI=1S/C21H24N2OS/c1-3-16-10-12-19(13-11-16)23(21-22-18(4-2)15-25-21)14-20(24)17-8-6-5-7-9-17/h5-13,18H,3-4,14-15H2,1-2H3

InChI Key

FMGAPOHJJLWQAD-UHFFFAOYSA-N

Canonical SMILES

CCC1CSC(=N1)N(CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)CC

Origin of Product

United States

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